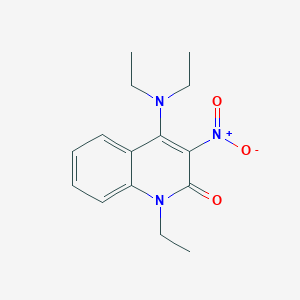
4-(Diethylamino)-1-ethyl-3-nitroquinolin-2-one
描述
4-(Diethylamino)-1-ethyl-3-nitroquinolin-2-one is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a diethylamino group, an ethyl group, and a nitro group attached to the quinoline core.
属性
CAS 编号 |
849923-83-7 |
|---|---|
分子式 |
C15H19N3O3 |
分子量 |
289.33 g/mol |
IUPAC 名称 |
4-(diethylamino)-1-ethyl-3-nitroquinolin-2-one |
InChI |
InChI=1S/C15H19N3O3/c1-4-16(5-2)13-11-9-7-8-10-12(11)17(6-3)15(19)14(13)18(20)21/h7-10H,4-6H2,1-3H3 |
InChI 键 |
LRLQGFXPIFCYPT-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N(CC)CC |
溶解度 |
32.4 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-1-ethyl-3-nitroquinolin-2-one typically involves multi-step organic reactions. One common method includes the nitration of 1-ethylquinolin-2-one followed by the introduction of the diethylamino group. The nitration reaction is usually carried out using concentrated nitric acid and sulfuric acid as catalysts. The diethylamino group can be introduced through a nucleophilic substitution reaction using diethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods often employ continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
化学反应分析
Types of Reactions
4-(Diethylamino)-1-ethyl-3-nitroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form quinoline N-oxide derivatives.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Diethylamine, sodium hydride (NaH).
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: 4-(Diethylamino)-1-ethyl-3-aminoquinolin-2-one.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
4-(Diethylamino)-1-ethyl-3-nitroquinolin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 4-(Diethylamino)-1-ethyl-3-nitroquinolin-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The diethylamino group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. The exact molecular pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes and disruption of cellular processes.
相似化合物的比较
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core structure.
Amodiaquine: Another antimalarial drug with structural similarities to 4-(Diethylamino)-1-ethyl-3-nitroquinolin-2-one.
Quinacrine: Used for its antiparasitic and anti-inflammatory properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both diethylamino and nitro groups allows for a range of chemical modifications and potential biological activities that are not observed in other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


